Benzyl 2,2-dimethylbutanoate
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Overview
Description
Benzyl 2,2-dimethylbutanoate is an organic ester compound with the molecular formula C12H16O2 It is characterized by a benzyl group attached to a 2,2-dimethylbutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 2,2-dimethylbutanoate can be synthesized through esterification reactions. One common method involves the reaction of benzyl alcohol with 2,2-dimethylbutanoic acid in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Benzyl 2,2-dimethylbutanoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 2,2-dimethylbutanoic acid.
Reduction: Formation of benzyl alcohol and 2,2-dimethylbutanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Benzyl 2,2-dimethylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be utilized in studies involving ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Research into its potential pharmacological properties and its role as a precursor in drug synthesis is ongoing.
Industry: It is employed in the manufacture of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of benzyl 2,2-dimethylbutanoate involves its interaction with specific molecular targets, leading to various chemical transformations. For instance, in ester hydrolysis, the compound undergoes nucleophilic attack by water or hydroxide ions, resulting in the cleavage of the ester bond and formation of the corresponding alcohol and carboxylic acid.
Comparison with Similar Compounds
Benzyl acetate: Similar ester with an acetate group instead of 2,2-dimethylbutanoate.
Benzyl benzoate: Contains a benzoate group, differing in the aromatic ring structure.
Ethyl 2,2-dimethylbutanoate: An ester with an ethyl group instead of a benzyl group.
Uniqueness: Benzyl 2,2-dimethylbutanoate is unique due to its specific ester structure, which imparts distinct chemical properties and reactivity. Its combination of a benzyl group with a 2,2-dimethylbutanoate moiety makes it particularly useful in certain synthetic applications where other esters may not be as effective.
Properties
CAS No. |
2094-70-4 |
---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
benzyl 2,2-dimethylbutanoate |
InChI |
InChI=1S/C13H18O2/c1-4-13(2,3)12(14)15-10-11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3 |
InChI Key |
NOGKPRINILXHMM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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